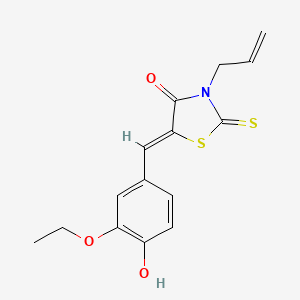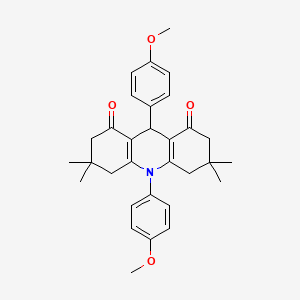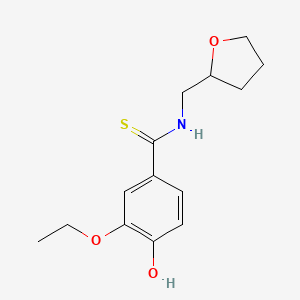![molecular formula C22H23N3O B6088589 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide, also known as MPPPE, is a chemical compound used in scientific research for its potential therapeutic properties. MPPPE belongs to the class of amides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide is believed to act on the dopamine D2 receptor and the sigma-1 receptor. The dopamine D2 receptor is involved in the regulation of movement, emotion, and cognition. The sigma-1 receptor is involved in the modulation of various cellular processes, including calcium signaling, protein folding, and neurotransmitter release.
Biochemical and Physiological Effects:
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to increase the activity of the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to decrease the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and potential therapeutic properties. However, 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide also has some limitations. It has a low solubility in water, which can make it difficult to administer in some experiments. It also has a short half-life, which can limit its effectiveness in some therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide. One area of research is the potential use of 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide as a therapeutic agent for Parkinson's disease and stroke. Another area of research is the potential use of 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide as an anti-inflammatory and analgesic agent. Further studies are needed to determine the optimal dosage and administration of 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide for these therapeutic applications. Additionally, the potential side effects of 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide need to be further studied to ensure its safety for human use.
Conclusion:
In conclusion, 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in animal models. Further studies are needed to determine its optimal therapeutic applications and potential side effects. 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has several advantages for lab experiments, but also has some limitations that need to be addressed in future studies.
Métodos De Síntesis
The synthesis of 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide involves the reaction between 2-(2-pyrazinyl)ethylamine and 3-(2-methylphenyl)-3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide.
Aplicaciones Científicas De Investigación
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has been studied for its potential therapeutic properties in various scientific research areas. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has also been studied for its potential anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-3-phenyl-N-(2-pyrazin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17-7-5-6-10-20(17)21(18-8-3-2-4-9-18)15-22(26)25-12-11-19-16-23-13-14-24-19/h2-10,13-14,16,21H,11-12,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVCWZHRFLQPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCCC2=NC=CN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)

![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)
![[2-({3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6088560.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)

![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)
